1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one
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Overview
Description
1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one is a chemical compound with the molecular formula C10H20O4SThis particular compound is notable for its unique structure, which includes both oxygen and sulfur atoms within the ring .
Preparation Methods
The synthesis of 1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one typically involves the cyclization of linear precursors containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve the use of high-pressure reactors to ensure the complete formation of the cyclic structure .
Chemical Reactions Analysis
1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The ether groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in studies involving the transport of ions across biological membranes.
Mechanism of Action
The mechanism by which 1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the ring structure can coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This coordination ability makes it a valuable tool in both research and industrial applications .
Comparison with Similar Compounds
1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one can be compared to other crown ethers, such as:
1,4,7,10-Tetraoxa-13-thiacyclopentadecane: Similar in structure but lacks the ketone group.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains nitrogen atoms in the ring, which can alter its coordination properties.
1,4,7,13-Tetraoxa-10,16-diaza-cyclooctadecane: Another crown ether with different functional groups that affect its reactivity.
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms, which provides distinct coordination and reactivity properties compared to other similar compounds .
Properties
CAS No. |
106263-67-6 |
---|---|
Molecular Formula |
C10H18O5S |
Molecular Weight |
250.31 g/mol |
IUPAC Name |
1,4,7,10-tetraoxa-13-thiacyclopentadecan-11-one |
InChI |
InChI=1S/C10H18O5S/c11-10-9-16-8-7-14-4-3-12-1-2-13-5-6-15-10/h1-9H2 |
InChI Key |
NGPZUIFYQADFAN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC(=O)CSCCOCCO1 |
Origin of Product |
United States |
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